molecular formula C15H10F2N4O B7563008 2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide

2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide

Cat. No. B7563008
M. Wt: 300.26 g/mol
InChI Key: DFOWEJKHUSDQOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DFNA, and it has been extensively studied for its unique properties and potential uses.

Mechanism of Action

DFNA exerts its antifungal and anticancer effects by inhibiting the activity of certain enzymes, such as CYP51 and Topoisomerase II. These enzymes are essential for the growth and survival of fungi and cancer cells, respectively. By inhibiting their activity, DFNA can effectively kill these cells.
Biochemical and Physiological Effects:
DFNA has been shown to have a range of biochemical and physiological effects. In addition to its antifungal and anticancer properties, DFNA has been shown to have anti-inflammatory and antioxidant effects. These effects are thought to be due to the compound's ability to modulate the activity of certain signaling pathways, such as the NF-kB and Nrf2 pathways.

Advantages and Limitations for Lab Experiments

DFNA has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been extensively studied, making it a well-characterized compound. Additionally, DFNA has a relatively low toxicity profile, making it safe for use in cell culture and animal studies. However, DFNA also has some limitations, including its poor solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on DFNA. One area of interest is the development of new antifungal drugs based on the structure of DFNA. Additionally, DFNA has shown promise as a potential anticancer agent, and further research is needed to determine its efficacy in treating various types of cancer. Finally, DFNA has been shown to have anti-inflammatory and antioxidant effects, and further research is needed to determine its potential applications in treating various inflammatory and oxidative stress-related diseases.

Synthesis Methods

DFNA can be synthesized using a variety of methods, including the reaction of 2,6-difluorobenzoyl chloride with 3-(1H-1,2,4-triazol-5-yl)aniline in the presence of a base. The reaction can be carried out in various solvents, including dichloromethane, toluene, or dimethylformamide. The resulting product is DFNA, which can be purified using various methods, such as recrystallization or column chromatography.

Scientific Research Applications

DFNA has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DFNA has been shown to have potent antifungal activity, making it a potential candidate for the development of new antifungal drugs. Additionally, DFNA has been shown to have anticancer properties, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

2,6-difluoro-N-[3-(1H-1,2,4-triazol-5-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10F2N4O/c16-11-5-2-6-12(17)13(11)15(22)20-10-4-1-3-9(7-10)14-18-8-19-21-14/h1-8H,(H,20,22)(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFOWEJKHUSDQOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=C(C=CC=C2F)F)C3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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